2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(Thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is an organic compound featuring a thiophene ring and a pyridine ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves the following steps:
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Formation of the Acetamide Intermediate: : The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-(thiophen-2-yl)pyridin-4-ylmethanamine to form the desired acetamide linkage.
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Coupling Reaction: : The final step involves coupling the acetamide intermediate with another thiophene derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound could be used in the development of organic semiconductors or conductive polymers due to the presence of the thiophene rings, which are known for their electronic properties.
Mechanism of Action
The mechanism by which 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The thiophene and pyridine rings could facilitate binding to biological targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the second thiophene ring, potentially altering its electronic properties and reactivity.
2-(Furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide: Substitutes thiophene with furan, which may affect its stability and reactivity due to the different electronic nature of furan.
Uniqueness
2-(Thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of two thiophene rings, which can enhance its electronic properties and potential for diverse chemical reactions. This makes it particularly valuable in fields requiring specific electronic characteristics, such as organic electronics and advanced materials.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(10-13-3-1-7-20-13)18-11-12-5-6-17-14(9-12)15-4-2-8-21-15/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPSHJVHEBJBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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